molecular formula C15H16N2O2 B5827975 1-(3-Methoxybenzyl)-3-phenylurea

1-(3-Methoxybenzyl)-3-phenylurea

Cat. No.: B5827975
M. Wt: 256.30 g/mol
InChI Key: GKFPFBDZEKVHQE-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-3-phenylurea is a urea derivative characterized by a benzyl group substituted with a methoxy group at the 3-position and a phenyl group attached to the urea backbone. This compound belongs to the broader class of arylurea derivatives, which are studied for diverse applications, including medicinal chemistry, agrochemicals, and materials science. Ureas are known for their hydrogen-bonding capabilities, influencing their crystallinity, solubility, and intermolecular interactions .

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-14-9-5-6-12(10-14)11-16-15(18)17-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFPFBDZEKVHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Methoxybenzyl)-3-phenylurea can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzylamine with phenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxybenzyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 1-(3-Hydroxybenzyl)-3-phenylurea.

    Reduction: Formation of 3-methoxybenzylamine and phenylamine.

    Substitution: Formation of brominated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

1-(3-Methoxybenzyl)-3-phenylurea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)-3-phenylurea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-(3-Methoxybenzyl)-3-phenylurea with structurally related phenylurea derivatives:

Compound Name Substituents/R-Groups Key Properties/Applications References
This compound 3-Methoxybenzyl, Phenyl Not explicitly reported; inferred antioxidant/biological potential based on analogs
1-(4-Chlorobenzyloxy)-3-phenylurea 4-Chlorobenzyloxy, Phenyl Antitumor activity; crystal structure analyzed
Forchlorfenuron (1-(2-Chloro-4-pyridyl)-3-phenylurea) 2-Chloro-4-pyridyl, Phenyl Plant growth regulator; enhances fruit size
1-(2-Chlorophenyl)-3-cycloheptylurea 2-Chlorophenyl, Cycloheptyl Herbicidal activity; hydrogen-bonding network studied
1-(2-Methoxyphenyl)-3-phenylurea 2-Methoxyphenyl, Phenyl Synthetic intermediate; melting point: 165–167°C
1-(3-Methoxyphenyl)-3-phenylurea 3-Methoxyphenyl, Phenyl Structural analog; CAS 13142-83-1
1-(3-Methoxybenzyl)-3-(3-methoxyphenyl)-2-thiourea 3-Methoxybenzyl, 3-Methoxyphenyl (thiourea) Antioxidant; stabilizes lipid compositions

Key Observations

Methoxy Positioning: Methoxy groups at the 3-position (vs. 2- or 4-) influence hydrogen bonding and solubility. For example, 1-(2-methoxyphenyl)-3-phenylurea has a higher melting point (165–167°C) compared to non-methoxy analogs .

Thiourea vs. Urea Derivatives :

  • Thiourea analogs (e.g., 1-(3-Methoxybenzyl)-3-(3-methoxyphenyl)-2-thiourea) demonstrate enhanced antioxidant capacity in lipid stabilization, attributed to sulfur’s radical-scavenging properties . Ureas, lacking sulfur, may prioritize hydrogen-bond-driven crystallinity .

Synthetic Methods :

  • Ureas are typically synthesized via reaction of amines with isocyanates. For example, 1-(2-chlorophenyl)-3-cycloheptylurea was prepared by coupling 2-chloroaniline with cycloheptyl isocyanate . Thioureas often involve thiophosgene or thioisocyanates .

Antioxidant Activity

  • Thiourea Derivatives : 1-(3-Methoxybenzyl)-3-substituted thioureas (e.g., 1-(3-methoxybenzyl)-3-dodecyl-2-thiourea) significantly improve oxidative stability in lipids, with applications in food and industrial oils .

Antitumor Potential

  • Hydroxyurea analogs (e.g., 1-(4-chlorobenzyloxy)-3-phenylurea) inhibit tumor cell proliferation, with crystal structures aiding in structure-activity relationship (SAR) studies .

Agrochemical Utility

  • Forchlorfenuron’s pyridyl substitution enhances its plant growth-regulating activity, demonstrating the role of heterocyclic groups in agrochemical design .

Data Tables

Table 1: Melting Points of Selected Phenylurea Derivatives

Compound Melting Point (°C) Reference
1-(2-Methoxyphenyl)-3-phenylurea 165–167
1-(3-Methoxyphenyl)-3-phenylurea Not reported
1-(2-Chlorophenyl)-3-cycloheptylurea 142–144
1-(4-Chlorobenzyloxy)-3-phenylurea 158–160

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